

"Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate" vs amlodipine

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Compound of Interest

Compound Name: Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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A Comparative Guide: Amlodipine vs. a Novel Dihydropyridine Analog

An Objective Comparison of a Clinically-Established Calcium Channel Blocker and a Structurally-Related Novel Compound

For researchers and professionals in drug development, understanding the comparative landscape of therapeutic molecules is paramount. This guide provides a detailed comparison between the well-established L-type calcium channel blocker, amlodipine, and a novel dihydropyridine derivative, **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate**.

Disclaimer: As of the latest literature search, no specific biological or pharmacological data for **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate** is publicly available. Therefore, this comparison is based on the extensive, experimentally-verified data for amlodipine and the predicted properties of **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate**, inferred from its structural classification as a dihydropyridine. All information regarding the latter should be considered hypothetical until substantiated by experimental evidence.

Chemical and Physical Properties

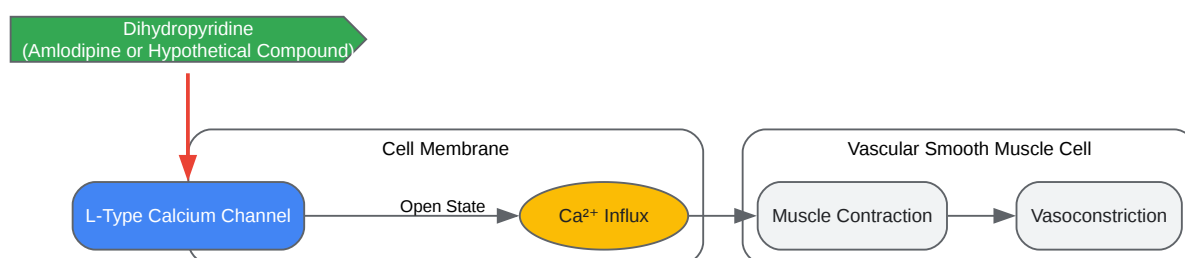
Amlodipine is a widely prescribed medication for hypertension and angina. Its chemical structure is characterized by a dihydropyridine ring, which is essential for its pharmacological

activity. **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate** shares this core dihydropyridine structure, suggesting it may exhibit similar biological activities.

Property	Amlodipine	Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
IUPAC Name	(RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate	Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Molecular Formula	C ₂₀ H ₂₅ ClN ₂ O ₅	C ₁₂ H ₁₇ NO ₃
Molecular Weight	408.9 g/mol	223.27 g/mol
Chemical Class	Dihydropyridine	Dihydropyridine (Predicted)

Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine functions by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. Given its dihydropyridine core, **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate** is hypothesized to share this mechanism of action.



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Caption: Mechanism of Dihydropyridine Calcium Channel Blockers.

Pharmacological Data: Amlodipine

The following table summarizes key pharmacological parameters for amlodipine, derived from extensive clinical and preclinical studies. No such data is currently available for **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate**.

Parameter	Value (Amlodipine)	Reference
Bioavailability	64-90%	[1][2]
Protein Binding	93-97.5%	[1][2]
Metabolism	Hepatic (CYP3A4)	[1][2]
Elimination Half-life	30-50 hours	[1][2]
Peak Plasma Concentration	6-12 hours	[1][2]

Experimental Protocols

To evaluate the potential calcium channel blocking activity of a novel compound like **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate** and compare it to amlodipine, standardized in vitro and in vivo assays are essential.

In Vitro Assay: Patch-Clamp Electrophysiology

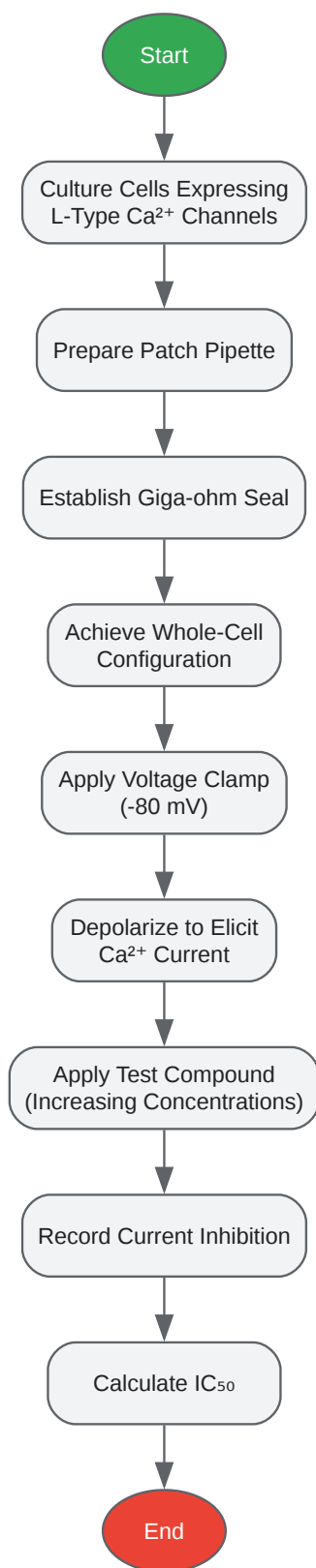
The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel activity.

Objective: To determine the inhibitory concentration (IC₅₀) of the test compound on L-type calcium channels.

Methodology:

- Cell Culture: Use a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).

- **Pipette Preparation:** Fabricate glass micropipettes with a resistance of 2-5 M Ω and fill with an internal solution containing Cs⁺ to block K⁺ channels.
- **Whole-Cell Configuration:** Establish a giga-ohm seal between the micropipette and a single cell, then rupture the cell membrane to achieve the whole-cell configuration.
- **Voltage Clamp:** Clamp the cell membrane potential at a holding potential of -80 mV.
- **Channel Activation:** Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- **Compound Application:** Perfuse the cell with increasing concentrations of the test compound (amlodipine or the novel compound) and record the corresponding reduction in the calcium current amplitude.
- **Data Analysis:** Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.



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Caption: Workflow for Patch-Clamp Electrophysiology Assay.

Conclusion

Amlodipine is a well-characterized dihydropyridine calcium channel blocker with proven clinical efficacy and a well-understood pharmacological profile. **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate**, based on its chemical structure, is a promising candidate for possessing similar L-type calcium channel blocking activity. However, without experimental data, any comparison remains speculative.

Further research, beginning with in vitro assays such as patch-clamp electrophysiology, is necessary to elucidate the pharmacological properties of **Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate** and to determine its potential as a therapeutic agent. This guide provides a framework for such a comparative evaluation, highlighting the established benchmark of amlodipine and the necessary experimental approaches to characterize a novel compound in this class.

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